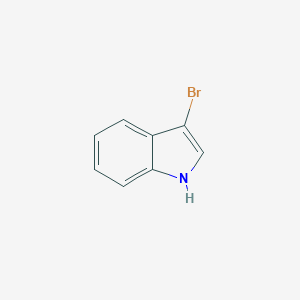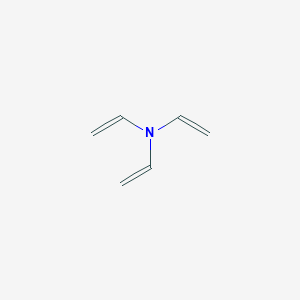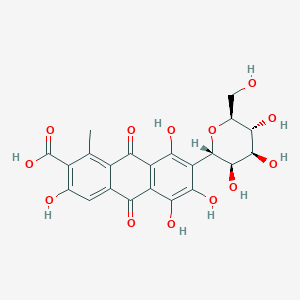
3-Brom-1H-Indol
Übersicht
Beschreibung
3-Bromo-1H-indole is a halogenated derivative of indole, a fundamental heterocyclic compound with a wide range of applications in organic chemistry. The molecular formula of 3-Bromo-1H-indole is C8H6BrN, and it is characterized by the presence of a bromine atom at the third position of the indole ring . This compound is often used as a building block in the synthesis of various pharmaceuticals and organic materials .
Wissenschaftliche Forschungsanwendungen
3-Bromo-1H-indole has numerous applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
3-Bromo-1h-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules, contributing to their therapeutic effects . Indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of 3-Bromo-1h-indole involves its interaction with these target receptors. The compound’s aromatic nature, derived from its indole nucleus, allows it to readily undergo electrophilic substitution . This property enables it to bind effectively to its targets, leading to various changes in cellular processes depending on the specific target and biological context .
Biochemical Pathways
3-Bromo-1h-indole affects several biochemical pathways. For instance, indole derivatives have been reported to show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . Additionally, indole is an important component in the biosynthesis of tryptophan and indole-3-acetic acid, a plant hormone . The compound’s influence on these and other pathways leads to its broad-spectrum biological activities .
Pharmacokinetics
The compound’s indole nucleus is known to contribute to its bioavailability .
Result of Action
The result of 3-Bromo-1h-indole’s action at the molecular and cellular levels is a decrease in the activity of certain pathogens or harmful cellular processes. For example, indole derivatives have demonstrated substantial selective cytotoxicity towards cancer cell lines . Furthermore, these compounds have shown promising inhibitory activity against various viruses .
Biochemische Analyse
Biochemical Properties
3-Bromo-1h-indole plays a role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. For instance, it has been synthesized by BrvH, a flavin-dependent halogenase . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
3-Bromo-1h-indole has shown substantial selective cytotoxicity towards cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the type of cell and the specific cellular processes involved.
Molecular Mechanism
At the molecular level, 3-Bromo-1h-indole exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can depend on the particular biochemical context.
Metabolic Pathways
3-Bromo-1h-indole is involved in various metabolic pathways. It interacts with several enzymes and cofactors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromo-1H-indole can be synthesized through several methods. One common approach involves the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform . The reaction typically proceeds at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of 3-Bromo-1H-indole often involves the use of continuous flow reactors to ensure consistent quality and yield. The bromination process is optimized to minimize by-products and maximize the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atom with various substituents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the indole ring.
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
3-Chloro-1H-indole: Similar to 3-Bromo-1H-indole but with a chlorine atom instead of bromine.
3-Iodo-1H-indole: Contains an iodine atom at the third position.
3-Fluoro-1H-indole: Features a fluorine atom at the third position.
Uniqueness: 3-Bromo-1H-indole is unique due to the specific reactivity of the bromine atom, which allows for versatile functionalization through various chemical reactions. Its derivatives often exhibit distinct biological activities compared to other halogenated indoles .
Eigenschaften
IUPAC Name |
3-bromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIWBVHIGCRVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376863 | |
| Record name | 3-bromo-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-27-1 | |
| Record name | 3-bromo-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-bromo-1H-indole-2-carbaldehyde used in this study?
A1: The researchers chose 3-bromo-1H-indole-2-carbaldehyde for its structural features. Reacting it with the Ohira-Bestmann reagent and subsequently with Boc2O [] allows the introduction of an allenic carbamate moiety, which is the key functional group for the gold-catalyzed cyclization reactions investigated in the paper.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














